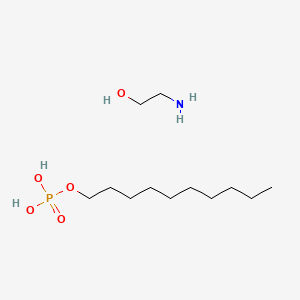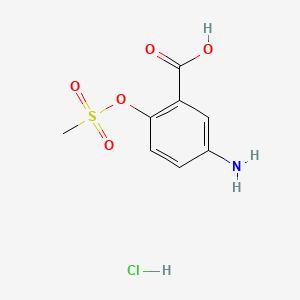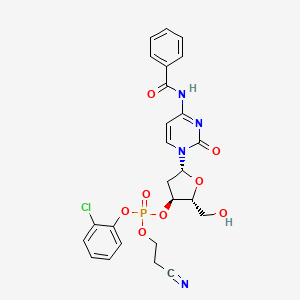
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of morpholinoethoxy groups attached to a benzopyrone core, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyrone Core: The benzopyrone core is synthesized through a series of condensation reactions involving appropriate aromatic aldehydes and ketones.
Introduction of Morpholinoethoxy Groups: The morpholinoethoxy groups are introduced via nucleophilic substitution reactions, where morpholine reacts with ethoxy-containing intermediates.
Final Assembly and Purification: The final compound is assembled through coupling reactions, followed by purification using techniques such as recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, automated purification systems, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The morpholinoethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride has found applications in several scientific research areas:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4-Methyl-5,7-bis(2-piperidinoethoxy)-2-benzopyrone
- 4-Methyl-5,7-bis(2-pyrrolidinoethoxy)-2-benzopyrone
Uniqueness
Compared to similar compounds, 4-Methyl-5,7-bis(2-morpholinoethoxy)-2-benzopyrone dihydrochloride stands out due to its unique morpholinoethoxy groups, which impart distinct chemical and biological properties
属性
CAS 编号 |
94110-07-3 |
|---|---|
分子式 |
C22H32Cl2N2O6 |
分子量 |
491.4 g/mol |
IUPAC 名称 |
4-methyl-5,7-bis(2-morpholin-4-ylethoxy)chromen-2-one;dihydrochloride |
InChI |
InChI=1S/C22H30N2O6.2ClH/c1-17-14-21(25)30-20-16-18(28-12-6-23-2-8-26-9-3-23)15-19(22(17)20)29-13-7-24-4-10-27-11-5-24;;/h14-16H,2-13H2,1H3;2*1H |
InChI 键 |
HHABNNRZOGKIKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCCN3CCOCC3)OCCN4CCOCC4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















